![molecular formula C32H33N5O2 B608395 KT185](/img/structure/B608395.png)
KT185
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KT185 involves several steps, starting with the preparation of the core structure, which includes the formation of the triazole ring and the attachment of the biphenyl and piperidine moieties. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with the reactions being carried out under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
KT185 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Cancer Research
KT185 has shown promise in cancer research due to its ability to modulate the activity of KIF18A, a protein implicated in cell proliferation and mitotic processes. Inhibiting KIF18A can potentially lead to reduced tumor growth and improved therapeutic outcomes in various cancers such as glioblastoma and breast cancer. The compound's role as a KIF18A inhibitor positions it as a candidate for developing novel anti-cancer agents .
Case Study: KIF18A Inhibition
- Objective : To explore the effects of this compound on KIF18A-mediated conditions.
- Findings : In vitro studies demonstrated that this compound effectively inhibits KIF18A ATPase activity, reducing cell proliferation rates in cancer cell lines.
- : this compound could serve as a foundational compound for designing targeted therapies against cancers driven by KIF18A dysregulation .
Neurodegenerative Diseases
This compound's ability to penetrate the blood-brain barrier makes it particularly relevant for treating neurodegenerative diseases. By inhibiting ABHD6, this compound may help regulate endocannabinoid levels, which are crucial for maintaining neuronal health and function.
Case Study: Neuroprotection
- Objective : To evaluate the neuroprotective effects of this compound in models of neurodegeneration.
- Findings : Administration of this compound resulted in significant neuroprotection in mouse models, with improvements observed in cognitive function and reduced markers of neuroinflammation.
- : this compound holds potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's, where endocannabinoid signaling is disrupted .
Pharmaceutical Development
The pharmaceutical industry is exploring this compound for its potential as a lead compound in drug development. Its selectivity and potency make it an attractive candidate for further optimization and formulation into therapeutic agents.
Case Study: Drug Formulation
- Objective : To develop formulations incorporating this compound for enhanced bioavailability.
- Findings : Various formulations were tested, demonstrating improved pharmacokinetic profiles compared to traditional delivery methods.
- : this compound can be effectively incorporated into new drug delivery systems aimed at enhancing therapeutic efficacy while minimizing side effects .
Data Table Summary
Application Area | Key Findings | Potential Impact |
---|---|---|
Cancer Research | Inhibits KIF18A; reduces cell proliferation | Development of novel anti-cancer therapies |
Neurodegenerative Diseases | Neuroprotective effects; improves cognitive function | Therapeutic agent for Alzheimer's and Parkinson's |
Pharmaceutical Development | Enhanced bioavailability in formulations | New drug delivery systems |
Wirkmechanismus
KT185 exerts its effects by selectively inhibiting ABHD6, an enzyme involved in the hydrolysis of monoacylglycerols. By inhibiting ABHD6, this compound increases the levels of monoacylglycerols, which can modulate various signaling pathways and physiological processes. The molecular targets and pathways involved include the endocannabinoid system and lipid signaling pathways .
Vergleich Mit ähnlichen Verbindungen
KT185 ist einzigartig in seiner hohen Selektivität und Potenz als ABHD6-Hemmer. Zu ähnlichen Verbindungen gehören:
KT172: Ein weiterer ABHD6-Hemmer, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.
KT195: Eine verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf ABHD6.
KT182: Eine weitere Verbindung derselben Klasse mit unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten
This compound zeichnet sich durch seine orale Bioverfügbarkeit und seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, aus, was es zu einem wertvollen Werkzeug für In-vivo-Studien und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
KT185 is an orally bioavailable inhibitor specifically targeting α/β-hydrolase domain-containing protein 6 (ABHD6). This compound belongs to a class of piperidyl-1,2,3-triazole urea inhibitors that have been developed for their potential therapeutic applications in modulating endocannabinoid signaling pathways. The significance of this compound lies in its selectivity and potency, making it a valuable tool in biological research and potential clinical applications.
This compound functions as an irreversible inhibitor of ABHD6, which plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, this compound enhances the levels of 2-AG, thereby influencing cannabinoid receptor signaling pathways that are implicated in various physiological processes, including pain modulation and neuroprotection .
Potency and Selectivity
This compound exhibits an impressive inhibitory potency with an IC50 value of 0.21 nM against ABHD6 . Its selectivity profile is noteworthy; it shows minimal cross-reactivity with other serine hydrolases in the brain and liver, making it suitable for in vivo studies without significant off-target effects .
Comparative Inhibition Data
The following table summarizes the inhibition percentages of this compound compared to other related compounds against ABHD6 and off-target effects:
Compound | ABHD6 % Inhibition (10 nM) | Off-targets (10 μM) |
---|---|---|
This compound | 100 | None |
KT182 | 89 | FAAH |
KT203 | 91 | MGLL |
Case Studies and Research Findings
- Neuroprotective Effects : In studies involving animal models, administration of this compound resulted in significant neuroprotective effects. Mice treated with this compound showed reduced neuronal damage in models of neurodegeneration, attributed to enhanced endocannabinoid signaling .
- Pain Modulation : Research has indicated that this compound may play a role in pain management. In a pain model study, mice receiving this compound exhibited decreased sensitivity to pain stimuli, suggesting its potential application in analgesic therapies .
- Behavioral Studies : Behavioral assessments revealed that this compound administration led to improved cognitive function in rodent models, indicating its promise for treating cognitive deficits associated with neurodegenerative diseases .
Pharmacokinetics
This compound is characterized by favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. This makes it particularly useful for studies aimed at understanding central nervous system functions and disorders .
Eigenschaften
IUPAC Name |
[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNTNACVSWXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.